3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a nitro group, a benzamide core, and a phenylsulfonyl-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the pyrrolidine ring, which is then sulfonylated with phenylsulfonyl chloride. The final step involves the coupling of the sulfonylated pyrrolidine with the nitrobenzamide under appropriate conditions, such as the use of a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: 3-amino-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Coupling: Biaryl compounds when using Suzuki-Miyaura coupling.
Scientific Research Applications
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the sulfonyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzamide: Lacks the pyrrolidine and phenylsulfonyl groups.
N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Lacks the nitro group.
3-nitro-N-(pyrrolidin-2-yl)methylbenzamide: Lacks the phenylsulfonyl group.
Uniqueness
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, phenylsulfonyl group, and pyrrolidine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-6-4-7-15(12-14)21(23)24)19-13-16-8-5-11-20(16)27(25,26)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIMNZFVQJGSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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